Calcein

Descripción general

Descripción

Calcein, also known as fluorexon or fluorescein complex, is a fluorescent dye with excitation and emission wavelengths of 495 and 515 nm, respectively . It appears as orange crystals and self-quenches at concentrations above 70 mM . It is mainly used to study bone metabolism under in vivo conditions and helps in the staining of the pit area under in vitro conditions .

Synthesis Analysis

This compound acetoxymethyl ester (AM) is a non-fluorescent, uncharged molecule that is freely permeable to the plasma membrane of viable cells . It is converted to a fluorescent form, this compound, upon cleavage of the lipophilic blocking groups by nonspecific esterases in the cytoplasm .

Molecular Structure Analysis

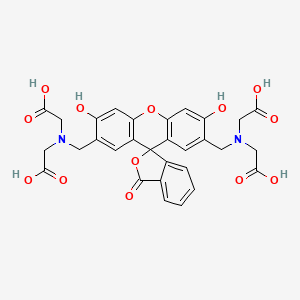

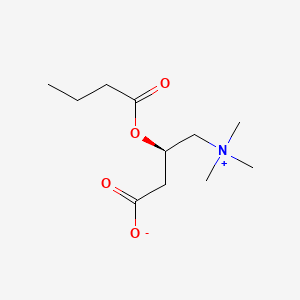

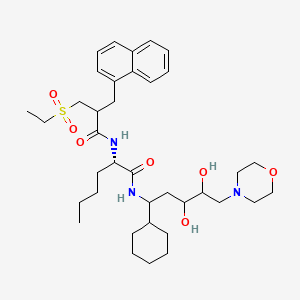

This compound has a molecular formula of C30H26N2O13 . Its IUPAC name is 2-[[7’-[[bis(carboxymethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxymethyl)amino]acetic acid .

Chemical Reactions Analysis

This compound is used in Loop-mediated isothermal amplification (LAMP) of gene sequences, a simple, rapid, specific and cost-effective nucleic acid amplification method . It also forms fluorescent 1:1 and 1:2 compounds with alkaline earths in alkaline solutions .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 622.53 g/mol . It is a xanthene dye and has a role as a fluorochrome .

Aplicaciones Científicas De Investigación

Ensayos de Viabilidad Celular

Calcein AM se usa con frecuencia en ensayos de viabilidad celular . Las células vivas se distinguen por la presencia de la actividad esterasa intracelular ubicua, determinada por la conversión enzimática de this compound AM, virtualmente no fluorescente y permeable a las células, en this compound intensamente fluorescente . Las células apoptóticas y muertas con membranas comprometidas no retienen this compound .

Estudios de Migración e Invasión Celular

This compound AM se puede utilizar en estudios de migración e invasión celular . Sus propiedades de fluorescencia lo convierten en una herramienta versátil para diversas aplicaciones en la investigación de biología celular .

Imagenología de Calcio Intracelular

This compound, un tinte fluorescente, exhibe fluorescencia verde brillante al unirse a los iones de calcio libres intracelulares . Esta propiedad lo hace útil para la imagenología de calcio intracelular .

Etiquetado y Rastreo de Células

This compound AM es un compuesto no fluorescente que puede atravesar la membrana celular debido a sus propiedades lipofílicas . Una vez dentro de la célula, es escindido por las esterasas intracelulares, produciendo la molécula de this compound fluorescente . Esta conversión permite que el tinte se retenga dentro del citoplasma, lo que lo hace útil para el etiquetado y el rastreo de células .

Microscopía de Fluorescencia y Citometría de Flujo

Las propiedades de fluorescencia de this compound lo hacen adecuado para su uso en microscopía de fluorescencia y citometría de flujo .

Estudios de Electroporación

This compound se utiliza en estudios de electroporación, un proceso en el que la selectividad de la membrana celular se puede modificar creando poros utilizando un campo eléctrico pulsado . La eficiencia de extracción de this compound y la viabilidad celular se pueden evaluar en función de los parámetros del campo eléctrico pulsado .

Mecanismo De Acción

Target of Action

Calcein, also known as fluorexon, is a fluorescent dye that primarily targets intracellular esterases . These esterases play a crucial role in the conversion of this compound AM (non-fluorescent) to this compound (fluorescent), which is used to indicate cellular health .

Mode of Action

This compound AM, a non-fluorescent, cell-permeable derivative of this compound, is widely used in cell viability measurements . The carboxylic acid groups on this compound are modified with AM (acetomethoxy) groups, which endow this compound AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases, restoring the fluorescent this compound molecule, which is then trapped in the cell and emits strong green fluorescence . This fluorescence is directly proportional to the esterase activity within the cell .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the esterase-mediated hydrolysis of this compound AM. This process converts the non-fluorescent this compound AM into the fluorescent this compound, which is then retained within the cell . The fluorescence intensity of this compound is used as an indicator of cellular health and viability .

Pharmacokinetics

The pharmacokinetics of this compound, particularly when loaded into liposomes, has been studied. It was found that there was a 4.5-fold increase in the vitreous half-life of this compound loaded in liposomes, compared with the free solution . This suggests that liposomal delivery can significantly enhance the bioavailability of this compound.

Result of Action

The primary result of this compound’s action is the generation of a strong green fluorescence within live cells. This fluorescence is used as an indicator of cellular health and viability . This compound is commonly used as an indicator of lipid vesicle leakage . In addition, it has been shown that this compound-modified CeO2 nanoparticles have selective cytotoxicity, inducing the death of human osteosarcoma cells and modulating the expression of key genes responsible for cell redox status as well as proliferative and migration activity .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the concentration of this compound AM can be optimized for different types of cells . Additionally, the presence of nonionic detergents like Pluronic® F-127 can increase the aqueous solubility of AM esters . Furthermore, the temperature at which cells are incubated with this compound AM can affect the degree of fluorescence .

Safety and Hazards

Propiedades

IUPAC Name |

2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGAKNSWVGKMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Acros Organics MSDS] | |

| Record name | Fluorexon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1461-15-0 | |

| Record name | Calcein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oftasceine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oftasceine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | calcein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oftasccine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFTASCEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0YM2B16TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)